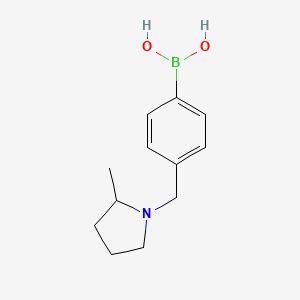amine](/img/structure/B13459945.png)
[(4-iodo-1H-pyrrol-2-yl)methyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-iodo-1H-pyrrol-2-yl)methylamine is a heterocyclic compound featuring a pyrrole ring substituted with an iodine atom at the 4-position and a methylamine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodo-1H-pyrrol-2-yl)methylamine typically involves the iodination of a pyrrole derivative followed by the introduction of the methylamine group. One common method is the iodination of 1H-pyrrole-2-carbaldehyde using iodine and a suitable oxidizing agent, followed by reductive amination with methylamine.
Iodination: The iodination of 1H-pyrrole-2-carbaldehyde can be achieved using iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under mild conditions.
Reductive Amination: The iodinated intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
Industrial Production Methods
Industrial production of (4-iodo-1H-pyrrol-2-yl)methylamine would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-iodo-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine substituent or the pyrrole ring, leading to deiodination or hydrogenation products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and alkyl halides (R-X) are commonly employed.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Deiodinated or hydrogenated products.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the iodine atom.
科学的研究の応用
(4-iodo-1H-pyrrol-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It may be utilized in the development of novel materials with specific electronic, optical, or catalytic properties.
作用機序
The mechanism of action of (4-iodo-1H-pyrrol-2-yl)methylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The iodine substituent and the pyrrole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, contributing to the compound’s biological activity.
類似化合物との比較
(4-iodo-1H-pyrrol-2-yl)methylamine can be compared with other pyrrole derivatives, such as:
1-methyl-1H-pyrrole-2-carbaldehyde: Lacks the iodine substituent, leading to different reactivity and biological activity.
4-bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, resulting in different electronic and steric properties.
2,5-dimethyl-1H-pyrrole: Lacks both the iodine and methylamine substituents, leading to different chemical behavior and applications.
The uniqueness of (4-iodo-1H-pyrrol-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activity compared to other pyrrole derivatives.
特性
分子式 |
C6H9IN2 |
|---|---|
分子量 |
236.05 g/mol |
IUPAC名 |
1-(4-iodo-1H-pyrrol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H9IN2/c1-8-4-6-2-5(7)3-9-6/h2-3,8-9H,4H2,1H3 |
InChIキー |
MWZVEVFEEODSJW-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC(=CN1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B13459868.png)
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)
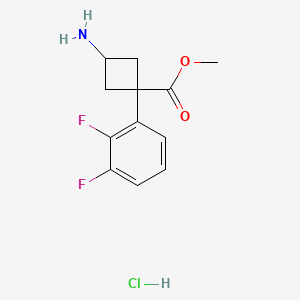
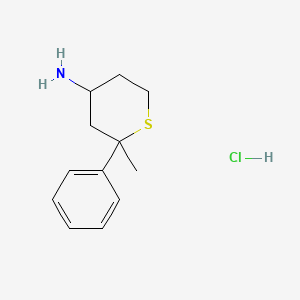
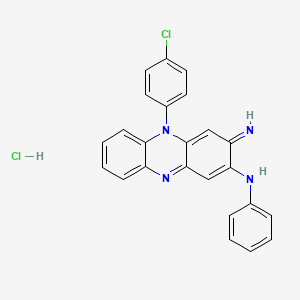
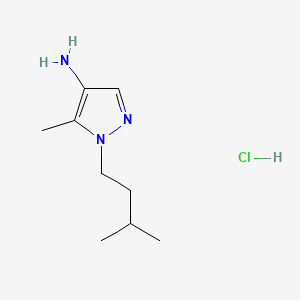
![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
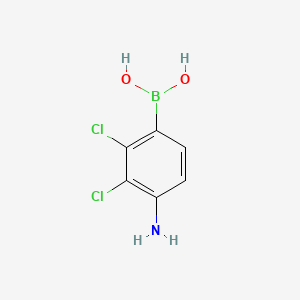
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)

